molecular formula C15H18Cl2N2O2 B1262332 (S,S)-fenoxanil

(S,S)-fenoxanil

Cat. No.: B1262332
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-ZUZCIYMTSA-N
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Description

Contextualization of (S,S)-Fenoxanil within Melanin (B1238610) Biosynthesis Inhibitor Fungicides

Fenoxanil (B53544) is classified as a melanin biosynthesis inhibitor (MBI). researchgate.netnih.gov These fungicides work by blocking the production of melanin in fungi, which is essential for their growth and ability to cause disease. Specifically, fenoxanil targets the enzyme scytalone (B1230633) dehydratase. nih.gov This enzyme is involved in the dehydration reactions that convert scytalone to 1,3,8-trihydroxynaphthalene (B1218226) and vermelone (B1206922) to 1,8-dihydroxynaphthalene, both of which are steps in the DHN-melanin biosynthesis pathway. nih.gov By inhibiting this enzyme, fenoxanil disrupts the formation of protective melanin structures in the fungal pathogen.

Other fungicides that inhibit the melanin biosynthesis pathway include tricyclazole (B1682534), pyroquilon (B166615), and carpropamid. nih.gov While tricyclazole and pyroquilon inhibit tetrahydroxynaphthalene reductase (THR), carpropamid, like fenoxanil, inhibits scytalone dehydratase (SCD). nih.gov The targeted action on melanin biosynthesis makes these compounds effective against a specific range of fungal pathogens. cabidigitallibrary.org

Stereochemical Significance of this compound in Agrochemical Research

Fenoxanil is a chiral molecule, meaning it exists in different stereoisomeric forms, which are non-superimposable mirror images of each other. herts.ac.ukresearchgate.net The commercial form of fenoxanil is a mixture of four isomers. drugfuture.comebi.ac.ukebi.ac.uk This mixture primarily consists of the (R,R)- and (R,S)-fenoxanil diastereomeric pair, making up 85% of the mixture, with the (S,R)- and this compound pair comprising the remaining 15%. ebi.ac.ukebi.ac.uk

The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of pesticides. researchgate.net It is a common principle in agrochemical research that one stereoisomer of a chiral pesticide is often more biologically active than the others. google.com This is because the target sites in organisms, such as enzymes or receptors, are themselves chiral and will interact differently with each stereoisomer. The this compound isomer is the result of the formal condensation of the carboxy group of (S)-2-(2,4-dichlorophenoxy)propanoic acid with the amino group of (S)-2-amino-2,3-dimethylbutanenitrile. nih.gov The study of individual stereoisomers is critical as they can exhibit different rates of degradation in the environment and within organisms. researchgate.net

Overview of Current Research Trajectories and Key Academic Inquiries

Current research on fenoxanil is exploring several key areas. One significant trajectory is the development of advanced analytical methods for the detection of fenoxanil residues in various environmental and agricultural samples. researchgate.netsigmaaldrich.com These studies aim to improve the sensitivity and reliability of detection methods to ensure food safety and monitor environmental impact. researchgate.net

Another major area of investigation is the use of nanotechnology to enhance the delivery and efficacy of fenoxanil. nih.govresearchgate.net Researchers are studying the use of mesoporous silica (B1680970) nanoparticles (MSNs) as carriers for fenoxanil. nih.govresearchgate.net These nanoparticles can improve the solubility and stability of the fungicide, allowing for more efficient uptake by plants and a sustained release of the active ingredient over time. nih.gov Studies have shown that fenoxanil-loaded MSNs can be absorbed by rice plant roots and distributed to various tissues, with a low risk of accumulation in the rice grains. nih.govresearchgate.net

Furthermore, ongoing research continues to investigate the fungicidal properties and mechanisms of fenoxanil, including its effectiveness against different fungal pathogens and potential for resistance development. cabidigitallibrary.org The stereoselective behavior of fenoxanil isomers, including their individual fungicidal activities and environmental fate, remains a key academic inquiry. researchgate.net

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular Formula
This compound(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide nih.govNot availableC15H18Cl2N2O2 nih.gov
Fenoxanil (mixture)N-(1-Cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide drugfuture.com115852-48-7 drugfuture.comC15H18Cl2N2O2 drugfuture.com
(S)-2-(2,4-dichlorophenoxy)propanoic acid(2S)-2-(2,4-dichlorophenoxy)propanoic acidNot availableNot available
(S)-2-amino-2,3-dimethylbutanenitrile(2S)-2-amino-2,3-dimethylbutanenitrileNot availableNot available
Scytalone3,4-dihydro-3,6,8-trihydroxy-1(2H)-naphthalenone49579-33-9C10H10O4
VermeloneNot availableNot availableNot available
1,3,8-TrihydroxynaphthaleneNaphthalene-1,3,8-triol529-37-3C10H8O3
1,8-DihydroxynaphthaleneNaphthalene-1,8-diol569-42-6C10H8O2
Tricyclazole5-methyl-1,2,4-triazolo[3,4-b] ebi.ac.ukbenzothiazole41814-78-2C9H7N3S
Pyroquilon1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one57369-32-1C12H11NO
Carpropamid2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide104030-54-8C15H18Cl3NO

Table 2: Properties of Fenoxanil (Isomeric Mixture)

PropertyValue
Molecular Weight329.22 g/mol drugfuture.com
Physical StateOff-white, odorless solid drugfuture.com
Melting Point69.0-71.5 °C drugfuture.com
Water Solubility (20°C)30.7 ± 0.3 x 10-3 g/L drugfuture.com
Partition Coefficient (n-octanol/water)3390 ± 133 drugfuture.com
Vapor Pressure (25°C)0.21 ± 0.021 x 10-4 Pa drugfuture.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)/t10-,15+/m0/s1

InChI Key

IUOKJNROJISWRO-ZUZCIYMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@](C)(C#N)C(C)C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Stereochemical Characterization and Enantiomeric Significance

Stereoisomeric Forms of Fenoxanil (B53544)

The fenoxanil molecule is an amide synthesized from two chiral precursors: 2-(2,4-dichlorophenoxy)propanoic acid and 2-amino-2,3-dimethylbutanenitrile. nih.govebi.ac.uk The presence of a chiral center in each of these precursors leads to the four possible stereoisomers of the final compound.

The four stereoisomers of fenoxanil are defined by the R/S configuration at the two chiral centers. The (S,S)- and (R,R)-isomers are enantiomers of each other, meaning they are non-superimposable mirror images. nih.govnih.gov Likewise, the (R,S)- and (S,R)-isomers form another enantiomeric pair. The relationship between any (R,R) or (S,S) isomer and any (R,S) or (S,R) isomer is diastereomeric; they are stereoisomers that are not mirror images. ebi.ac.uk

The specific isomers are formally named based on the condensation of the corresponding chiral precursors. For instance, (S,S)-fenoxanil results from the formal condensation of the carboxyl group of (S)-2-(2,4-dichlorophenoxy)propanoic acid with the amino group of (S)-2-amino-2,3-dimethylbutanenitrile. nih.govebi.ac.uk

IsomerIUPAC NameRelationship
This compound (2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide nih.govEnantiomer of (R,R)-Fenoxanil
(R,R)-Fenoxanil (2R)-N-[(2R)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide nih.govEnantiomer of this compound
(R,S)-Fenoxanil (2R)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamideEnantiomer of (S,R)-Fenoxanil
(S,R)-Fenoxanil (2S)-N-[(2R)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamideEnantiomer of (R,S)-Fenoxanil

Commercially produced, or technical, fenoxanil is not enantiomerically pure but is sold as a specific mixture of its stereoisomers. drugfuture.com Research indicates that technical fenoxanil is a four-component diastereoisomeric mixture. ebi.ac.uk The composition is typically dominated by the isomers derived from the (R)-enantiomer of 2-(2,4-dichlorophenoxy)propanoic acid.

Published data on the composition of technical fenoxanil reveals a consistent isomeric ratio. ebi.ac.ukdrugfuture.comherts.ac.uk

Isomer GroupComposition in Technical MaterialDescription
(R,R)- and (R,S)-Fenoxanil ~85%This fraction consists of the diastereomeric pair derived from (R)-2-(2,4-dichlorophenoxy)propanoic acid. ebi.ac.ukdrugfuture.comherts.ac.uk
(S,R)- and this compound ~15%This fraction consists of the diastereomeric pair derived from (S)-2-(2,4-dichlorophenoxy)propanoic acid. ebi.ac.ukdrugfuture.comherts.ac.uk

This specific ratio highlights that the fungicidal product is not a simple racemic mixture but a carefully controlled composition of its four stereoisomers.

Stereoselective Synthesis Pathways for this compound

The synthesis of a single, enantiopure stereoisomer like this compound requires precise control over the stereochemistry of the reaction, a process known as stereoselective synthesis. This is essential for investigating the specific properties of one isomer in isolation from the others. Such a synthesis relies on building or isolating the chiral precursors in their enantiopure forms and combining them without losing stereochemical integrity.

The creation of enantiopure this compound begins with the stereoselective synthesis of its two constituent building blocks: (S)-2-(2,4-dichlorophenoxy)propanoic acid and (S)-2-amino-2,3-dimethylbutanenitrile.

For the aminonitrile precursor, asymmetric synthesis methods are key. The Strecker synthesis, a well-established method for producing α-aminonitriles from ketones via an imine intermediate, can be adapted for stereocontrol. nih.gov By using a chiral catalyst or auxiliary, the addition of cyanide to the imine can be directed to favor the formation of the (S)-enantiomer.

For the acid precursor, (S)-2-(2,4-dichlorophenoxy)propanoic acid, established methods for producing chiral α-aryloxypropanoic acids can be employed. These include the resolution of a racemic mixture, where a chiral resolving agent is used to separate the enantiomers, or asymmetric synthesis, where a chiral catalyst guides the reaction to produce the desired (S)-isomer directly.

Once the enantiopure precursors are obtained, they must be joined via an amide bond. This step is an acylation reaction, where the amine group of (S)-2-amino-2,3-dimethylbutanenitrile attacks the carboxyl group of (S)-2-(2,4-dichlorophenoxy)propanoic acid. A critical challenge in this step is to prevent racemization, particularly at the chiral center of the acid precursor, which is adjacent to the reactive carbonyl group.

To achieve a stereocontrolled acylation, the carboxylic acid is typically activated first. This can be done by converting it to a more reactive derivative, such as an acyl chloride or an active ester. The subsequent reaction with the aminonitrile must then be performed under mild conditions. Peptide coupling reagents, commonly used in protein synthesis to link amino acids without racemization, are well-suited for this purpose. A patented, non-stereospecific synthesis of fenoxanil proceeds by reacting the methyl ester of the acid precursor with the aminonitrile, a process known as aminolysis, which is a form of acylation. google.com For a stereocontrolled synthesis, this reaction would need to proceed without affecting the defined stereocenters of the (S)-acid ester and the (S)-aminonitrile.

Modern organic synthesis offers several advanced strategies for producing enantiopure compounds like this compound with high efficiency and selectivity.

Enzymatic Kinetic Resolution: One powerful technique is enzymatic kinetic resolution. Enzymes, such as lipases, are inherently chiral and can differentiate between the enantiomers of a racemic substrate. For example, a lipase (B570770) could be used to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of a racemic precursor, such as 2-amino-2,3-dimethylbutanenitrile, allowing the unreacted (S)-enantiomer to be isolated in high enantiomeric purity. beilstein-journals.org This approach offers a green and highly selective route to obtaining chiral building blocks.

Asymmetric Catalysis: Another advanced approach involves asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from an achiral starting material. dicp.ac.cn For the synthesis of this compound, a chiral catalyst could be employed in a key C-H functionalization step to directly install the amino group onto an achiral precursor with the correct (S) stereochemistry. dicp.ac.cn Such methods represent the forefront of efficient and atom-economical synthesis.

Chiral Auxiliaries: The use of a chiral auxiliary is a classic but effective strategy. scielo.org.mx In this method, an achiral precursor is temporarily attached to a recoverable, enantiopure molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed, leaving the desired enantiopure product. This strategy could be applied to control the stereochemistry during the formation of either the acid or the aminonitrile precursor.

Enantioselective Biological Activity of this compound

The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, which are themselves chiral. This enantioselectivity is profoundly evident in the fungicidal action of fenoxanil.

Differential Fungicidal Efficacy against Fungal Pathogens (e.g., Pyricularia oryzae)

Research has demonstrated that the fungicidal activity of fenoxanil against various plant pathogens is not equally distributed among its stereoisomers. In the case of Pyricularia oryzae, the causal agent of rice blast disease, a significant difference in efficacy between the enantiomers is observed. googleapis.comnih.gov While comprehensive data on the specific activity of the (S,S)-enantiomer is not extensively detailed in the public domain, the principle of enantioselectivity in melanin (B1238610) biosynthesis inhibitors is well-established. nih.gov The differential activity underscores the importance of using enantiomerically pure or enriched formulations to maximize efficacy and minimize the environmental load of less active isomers.

Stereospecific Interactions with Molecular Targets (e.g., Fungal Cytochrome bc1 Complexes, Scytalone (B1230633) Dehydratase)

The fungicidal action of fenoxanil is primarily attributed to its inhibition of melanin biosynthesis in fungi. nih.gov This process is crucial for the structural integrity and virulence of many pathogenic fungi, including Pyricularia oryzae. nih.gov One of the key enzymes in this pathway is scytalone dehydratase. nih.govresearchgate.net The binding of fenoxanil to this enzyme is a stereospecific interaction. The three-dimensional structure of the enzyme's active site accommodates one enantiomer more effectively than the others, leading to a significant difference in inhibitory activity. The (S,S)-enantiomer's specific conformation dictates its binding affinity and subsequent inhibition of the enzyme.

While some literature suggests that fenoxanil may also interact with the fungal cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain, its primary and well-documented mode of action is the inhibition of scytalone dehydratase. mdpi.com The cytochrome bc1 complex is a known target for other classes of fungicides, and any secondary interactions of fenoxanil enantiomers with this complex would also be expected to be stereospecific. mdpi.com

Enantioselective Environmental Fate and Dissipation

The chirality of fenoxanil not only influences its biological activity but also its behavior and persistence in the environment. The degradation and mobility of the (S,S)-enantiomer can differ from its other stereoisomers.

Differential Degradation Rates of Fenoxanil Enantiomers in Environmental Compartments

Influence of Chirality on Environmental Persistence and Mobility

The differential degradation rates directly impact the environmental persistence of fenoxanil enantiomers. If the (S,S)-enantiomer is degraded more slowly than its counterparts in a particular environmental compartment, its persistence will be higher. This, in turn, can affect its potential for leaching into groundwater or being transported to non-target areas. The physicochemical properties that influence mobility, such as water solubility and soil adsorption-desorption coefficients (Koc), may also exhibit some degree of enantioselectivity, further complicating the environmental fate of the individual stereoisomers.

Analytical Methodologies for Enantiomeric Purity and Quantification

The ability to separate and quantify individual enantiomers is crucial for both research and regulatory purposes. Various analytical techniques have been developed to determine the enantiomeric purity of fenoxanil and to quantify its stereoisomers in various matrices.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for the enantioselective separation of chiral pesticides like fenoxanil. mdpi.comlcms.czjasco-global.com Polysaccharide-based and cyclodextrin-based CSPs are commonly employed. mdpi.com Detection is typically achieved using a diode array detector (DAD) or a mass spectrometer (MS). mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying enantiomers in complex environmental and biological samples. mdpi.com

Other techniques such as gas chromatography (GC) with chiral columns and supercritical fluid chromatography (SFC) have also been utilized for chiral separations of pesticides. mdpi.comlcms.cz The development of these methods is essential for monitoring the environmental fate of individual enantiomers and for ensuring the quality of enantiomerically enriched fungicidal formulations.

Below is a table summarizing the analytical methods used for the separation of chiral compounds.

Analytical TechniqueDetectorApplication
High-Performance Liquid Chromatography (HPLC)Diode Array Detector (DAD), Ultraviolet (UV), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Circular Dichroism (CD)Quantification and separation of enantiomers in various samples, including environmental and formulated products. mdpi.comjasco-global.comrsc.org
Gas Chromatography (GC)Mass Spectrometry (MS)Enantioselective analysis of organochlorine compounds and other pesticides. mdpi.com
Supercritical Fluid Chromatography (SFC)Not specified in reviewed literatureAn effective technique for chiral separations with advantages over conventional HPLC. lcms.cz
Capillary ElectrophoresisNot specified in reviewed literatureReported as another analytical method for chiral pesticide analysis. mdpi.com

Chiral Chromatography Techniques (e.g., Chiralpak IC Column)

Chiral chromatography is a primary method for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely adopted technique for resolving racemic mixtures of chiral compounds like fenoxanil.

One effective CSP for this purpose is the Chiralpak IC column. The Chiralpak IC features a stationary phase composed of amylose (B160209) tris(3,5-dimethylphenylcarbamate) that is immobilized on a silica (B1680970) gel support. ct-k.com This immobilized nature allows for the use of a broad range of organic solvents as the mobile phase, enhancing method development flexibility. ct-k.comdaicelchiral.comhplc.eu The separation mechanism relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times and allowing for their separation.

Research has demonstrated the successful separation of fenoxanil enantiomers using a Chiralpak IC column. The selection of the mobile phase is critical for achieving optimal resolution. Common mobile phases are mixtures of alkanes (like n-hexane or heptane) with alcohols (such as isopropanol (B130326) or ethanol). ct-k.comhplc.eu More diverse solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methyl tert-butyl ether (MtBE) can also be employed, sometimes in combination with alcohols, to fine-tune the separation. ct-k.comhplc.eu For example, a mobile phase consisting of 8% DCM in hexane (B92381) has been effectively used in chiral HPLC analyses with a Chiralpak IC column. researchgate.net

TechniqueChiral Stationary Phase (CSP)CSP CompositionExample Mobile PhasesDetection Method
Chiral High-Performance Liquid Chromatography (HPLC)Chiralpak ICAmylose tris(3,5-dimethylphenylcarbamate) on silica gelHexane/Isopropanol, Dichloromethane/Hexane ct-k.comhplc.euresearchgate.netUV, LC-MS/MS researchgate.net
Supercritical Fluid Chromatography (SFC)Chiralcel OJ-H, Chiralpak AS-HCellulose or Amylose derivativesCO2 with co-solvents like Methanol or Acetonitrile google.comUV, MS google.com

Advanced Spectroscopic and Mass Spectrometric Approaches for Enantiomer Discrimination

Beyond chromatographic separation, advanced spectroscopic and spectrometric methods are employed to characterize and discriminate between enantiomers. These techniques are often used in conjunction with chiral separation methods or by using chiral auxiliaries.

Mass Spectrometry (MS): While mass spectrometry itself is not inherently a chiral technique, it can be used for enantiomer discrimination when coupled with a chiral element. chemrxiv.org One approach involves forming noncovalent diastereomeric complexes between the enantiomers and a chiral selector molecule, which can then be analyzed by techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov The differing stabilities of these diastereomeric complexes can result in different ion intensities, allowing for enantiomeric distinction. nih.gov When coupled with liquid chromatography (LC-MS/MS), this method provides high sensitivity and specificity for quantifying fenoxanil residues in complex samples. Ion mobility spectrometry-mass spectrometry (IMS-MS) is another powerful technique where enantiomers, after complexation with a chiral selector introduced into the drift gas, exhibit different drift times, enabling their separation and identification. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to distinguish between enantiomers through the use of chiral solvating agents (CSAs) or chiral derivatizing agents. nih.govjocpr.comrsc.org The addition of a CSA to a solution of enantiomers forms transient diastereomeric complexes. jocpr.com These complexes have distinct NMR spectra, leading to separate signals for the corresponding nuclei of each enantiomer, a phenomenon known as chemical shift nonequivalence. rsc.org This allows for the quantification of the enantiomeric excess (ee) in a sample. jocpr.com

Vibrational Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential absorption or scattering of left and right circularly polarized light by chiral molecules. mdpi.commdpi.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD and ROA spectra. These techniques provide information about the absolute configuration of the molecule. mdpi.com Furthermore, surface-enhanced Raman scattering (SERS) using chiral plasmonic nanostructures can also be used for enantioselective discrimination, offering high sensitivity. mdpi.comresearchgate.net

MethodPrinciple of Enantiomer DiscriminationKey Features
Mass Spectrometry (MS) with Chiral SelectorFormation of diastereomeric noncovalent complexes with different stabilities or fragmentation patterns. nih.govHigh sensitivity and specificity, can be coupled with LC (LC-MS/MS).
Ion Mobility Spectrometry (IMS-MS)Differentiation of drift times of diastereomeric complexes formed with a chiral selector. chemrxiv.orgProvides information on ion shape and size in addition to mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) SpectroscopyUse of chiral solvating agents to induce chemical shift nonequivalence in diastereomeric complexes. jocpr.comrsc.orgAllows for determination of enantiomeric excess (ee) in solution. jocpr.com
Vibrational Circular Dichroism (VCD) / Raman Optical Activity (ROA)Measures differential interaction with left and right circularly polarized light, yielding mirror-image spectra for enantiomers. mdpi.commdpi.comProvides information on the absolute configuration of the chiral molecule. mdpi.com

Mechanism of Fungicidal Action and Target Interactions

Inhibition of Fungal Melanin (B1238610) Biosynthesis Pathway

(S,S)-Fenoxanil is classified as a melanin biosynthesis inhibitor (MBI), specifically belonging to the dehydratase inhibitor group, often referred to as MBI-Ds. frontiersin.orgpdbj.org Fungi such as Magnaporthe oryzae, the causative agent of rice blast disease, produce 1,8-dihydroxynaphthalene (DHN)-melanin. nih.gov This melanin is crucial for the fungus, as it provides structural rigidity to the appressorial wall, allowing the fungus to build up the turgor pressure necessary to physically penetrate the host plant's epidermis. researchgate.net By inhibiting this pathway, fenoxanil (B53544) effectively prevents the fungus from infecting the plant.

The primary molecular target of this compound is the enzyme scytalone (B1230633) dehydratase (SCD or SDH). frontiersin.org This enzyme catalyzes two key dehydration steps within the DHN-melanin biosynthesis pathway. Fenoxanil acts as a potent and tight-binding inhibitor of this enzyme, effectively halting the melanin production process. The inhibition of scytalone dehydratase is the specific action that defines fenoxanil and other MBI-D fungicides. pdbj.org

By inhibiting scytalone dehydratase, this compound disrupts the formation of key melanin precursors. The enzyme is responsible for converting scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and subsequently converting vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN). nih.gov The inhibition of these two dehydration steps prevents the synthesis of 1,8-DHN, the monomer unit required for polymerization into the final DHN-melanin pigment. This disruption leads to the accumulation of upstream intermediates and a failure to produce the functional melanin required for pathogenesis.

While specific molecular docking and binding affinity studies for this compound are not extensively detailed in publicly available literature, significant insights can be drawn from crystallographic studies of the target enzyme, scytalone dehydratase, complexed with other inhibitors. These studies reveal a well-defined active site and the critical interactions necessary for potent inhibition.

The binding pocket of scytalone dehydratase is largely hydrophobic, but contains key amino acid residues that form crucial hydrogen bonds with inhibitors. X-ray crystallography studies have identified an extended hydrogen-bonding network involving residues such as Tyrosine 30 (Tyr30), Tyrosine 50 (Tyr50), and Asparagine 131 (Asn131), along with bound water molecules. The amide side chain of Asn131 is particularly important, forming a hydrogen bond with inhibitor molecules. Other residues like Phenylalanine 53 (Phe53), Histidine 85 (His85), Histidine 110 (His110), and Phenylalanine 158 (Phe158) also contribute to inhibitor binding and defining the active site's conformation. It is through these types of interactions within this specific binding site that this compound is believed to exert its tight-binding inhibitory effect on the enzyme.

Fungal Pathogen Susceptibility and Resistance Development

The efficacy of any fungicide is intrinsically linked to the susceptibility of the target pathogen and the potential for resistance to emerge within the pathogen population. This section explores these dynamics in the context of this compound and its primary target, Magnaporthe oryzae.

In Vitro and In Vivo Susceptibility Profiling of Magnaporthe oryzae

The susceptibility of Magnaporthe oryzae to fenoxanil has been evaluated in various studies. While specific EC50 values (the concentration of a fungicide that inhibits 50% of fungal growth) for the (S,S)-enantiomer are not widely detailed in publicly available literature, field studies have demonstrated the efficacy of fenoxanil-containing fungicides in controlling rice blast.

For instance, a field study evaluating a combination fungicide containing fenoxanil (5%) and isoprothiolane (30%) SC demonstrated its bioefficacy against rice blast. While this study highlights the contribution of fenoxanil to disease control, it does not provide standalone efficacy data for the active ingredient, making it challenging to create a precise susceptibility profile. researchgate.net Generally, fenoxanil is recognized as a highly active ingredient for controlling rice blast at various stages of plant growth. kingelong.com.vn

Interactive Data Table: In Vivo Efficacy of a Fenoxanil-Containing Fungicide Against Rice Blast

Due to the lack of specific data for this compound alone, the following table presents hypothetical data to illustrate how such information would be displayed.

TreatmentApplication Rate (%)Leaf Blast Reduction (%)Neck Blast Reduction (%)
Fenoxanil 5% + Isoprothiolane 30% SC0.157565
Fenoxanil 5% + Isoprothiolane 30% SC0.28578
Untreated Control-00

Note: This data is illustrative and not based on a specific cited study for this compound alone.

Mechanisms of Fungal Resistance to Fenoxanil

The emergence of fungicide resistance is a significant threat to effective disease management. For melanin biosynthesis inhibitors (MBIs) like fenoxanil, resistance can develop through various mechanisms.

Fenoxanil functions by inhibiting melanin biosynthesis in fungi, a crucial process for the structural integrity of the appressorium, the specialized infection structure of M. oryzae. kingelong.com.vnsemanticscholar.org Specifically, fenoxanil is a dehydratase inhibitor (MBI-D) within this pathway. researchgate.netresearchgate.net

Resistance to MBI-D fungicides can arise from mutations in the target enzyme, scytalone dehydratase. For example, a single-point mutation (V75M) in the scytalone dehydratase gene has been identified in Pyricularia oryzae (the anamorph of Magnaporthe oryzae) strains resistant to another MBI-D, carpropamid. researchgate.netcabidigitallibrary.org While direct evidence linking specific mutations to fenoxanil resistance in M. oryzae is limited in the available literature, it is plausible that similar target site alterations could confer resistance to fenoxanil.

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides with the same or similar mode of action. For MBI-D fungicides, there is a potential for cross-resistance within this subgroup. However, cross-resistance is generally not expected with fungicides from different classes that have distinct modes of action, such as strobilurins (QoIs) or triazoles (DMIs). nih.govresearchgate.netnepjol.info

Strategies for Resistance Management

To delay the development of fungicide resistance and ensure the long-term efficacy of fenoxanil, integrated resistance management strategies are essential.

Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pests and diseases in an economically and environmentally sustainable manner. ucanr.edufao.orgniphm.gov.in For rice blast management, IPM strategies are crucial for minimizing reliance on fungicides and mitigating the risk of resistance development.

Key IPM components for managing rice blast include:

Use of Resistant Cultivars: Planting rice varieties with genetic resistance to M. oryzae is a cornerstone of IPM. ucanr.edu

Cultural Practices: Practices such as proper water management (maintaining a continuous flood), balanced nitrogen fertilization to avoid excessive vegetative growth, and destruction of infested crop residues can reduce disease pressure. ucanr.edu

Fungicide Rotation and Mixtures: To combat resistance, it is critical to rotate fungicides with different modes of action. nih.gov Using pre-mixes of fungicides with different targets, such as the combination of fenoxanil with isoprothiolane, can also be an effective strategy. researchgate.net Alternating fenoxanil with fungicides from other chemical classes, like strobilurins or triazoles, can help to slow the selection for resistant fungal strains. nih.govnepjol.info

Monitoring and Scouting: Regular monitoring of rice fields for the early signs of rice blast allows for timely intervention and helps to determine the necessity of fungicide applications. niphm.gov.in

By implementing these IPM strategies, the selection pressure for fungicide resistance can be reduced, thereby preserving the effectiveness of valuable tools like this compound for the long-term management of rice blast disease.

Fungicide Mixture and Rotation Strategies

The development of fungicide resistance in pathogenic fungi is a significant challenge in agriculture, threatening the efficacy of disease management programs. For single-site fungicides like this compound, which act on a specific biochemical pathway, the risk of resistance development can be elevated. syngenta.ca Therefore, implementing robust resistance management strategies is essential for preserving the long-term effectiveness of this compound. The two primary strategies employed are the use of fungicide mixtures and the rotation of fungicides with different modes of action. gcsaa.org

Fungicide Mixture Strategies

Combining two or more fungicides with different modes of action in a single application is a widely adopted strategy to delay or manage resistance. gcsaa.org This approach ensures that pathogens resistant to one mode of action are controlled by the partner fungicide. pesticidestewardship.org Furthermore, certain combinations can produce a synergistic effect, where the combined fungicidal activity is greater than the sum of the individual components, potentially allowing for enhanced disease control. gcsaa.orggoogle.com

Research and patent literature describe several fungicide mixtures involving fenoxanil that demonstrate enhanced efficacy:

Fenoxanil and Prothioconazole: Another patented fungicidal mixture includes prothioconazole and fenoxanil. google.com The aim of this combination is to achieve synergistic effects for improved control of harmful fungi beyond the efficacy of the individual active ingredients. google.com

Fenoxanil and Biocontrol Agents: The efficacy of fenoxanil can also be enhanced by mixing it with biocontrol agents. For instance, a study showed that a mixture of fenoxanil and fungous proteoglycan resulted in a synergistic effect against rice blast, as indicated by the co-toxicity coefficient.

The following table summarizes key research findings on fungicidal mixtures containing fenoxanil.

Table 1: Research Findings on this compound Fungicide Mixtures

Mixture ComponentPartner's Mode of ActionTarget Disease(s)Observed EffectReference
HexaconazoleSterol Demethylation Inhibitor (DMI)Rice blast, Rice rot, Banded sclerotial blightSynergistic effect, broadened fungicidal spectrum, delayed resistance development. google.com
ProthioconazoleSterol Demethylation Inhibitor (DMI)Harmful fungiSynergistic fungicidal action. google.com
Fungous ProteoglycanBiocontrol AgentRice blastSynergistic effect, enhanced disease resistance.

Fungicide Rotation Strategies

Rotating fungicides with different biochemical modes of action is a cornerstone of proactive resistance management. pesticidestewardship.orgpurdue.edu This strategy involves alternating applications of fungicides from different chemical groups to prevent the selection and proliferation of resistant individuals within a fungal population. gcsaa.orgchem.garden Continuous application of the same single-site fungicide can accelerate the development of resistance. gcsaa.org

Fenoxanil is classified by the Fungicide Resistance Action Committee (FRAC) in Group 16.2. herts.ac.uk Its specific mode of action is the inhibition of scytalone dehydratase in the melanin biosynthesis pathway. An effective rotation program for a target disease like rice blast (Magnaporthe oryzae) would involve alternating fenoxanil with fungicides from different FRAC groups. This ensures that different metabolic pathways within the fungus are targeted in successive applications, significantly reducing the selection pressure for resistance to any single mode of action. syngenta.capurdue.edu

The following table provides examples of fungicide groups with different modes of action that could be incorporated into a rotation program with this compound for the management of rice blast.

Table 2: Example of a Fungicide Rotation Strategy with this compound (FRAC Group 16.2)

FRAC GroupMode of ActionExample Active IngredientRole in Rotation
16.2Melanin biosynthesis inhibitors in reductase step (MBI-R)This compoundPrimary fungicide application.
11Quinone outside inhibitors (QoI)Azoxystrobin, TrifloxystrobinRotation partner targeting fungal respiration.
3Demethylation inhibitors (DMI)Hexaconazole, ProthioconazoleRotation partner targeting sterol biosynthesis in membranes.
MMulti-site contact activityChlorothalonil, MancozebLow-risk rotation or mixture partner that targets multiple metabolic sites.

By strategically employing both fungicide mixtures and rotations, the utility and effectiveness of this compound can be sustained, providing a durable tool for disease control in agriculture. pesticidestewardship.org

Phytoremediation and Plant Pesticide Interactions

The interaction between pesticides and plants is a complex process involving uptake, translocation, and potential metabolism within the plant tissues. Understanding these dynamics is crucial for optimizing pesticide efficacy and minimizing environmental impact.

Uptake and Translocation within Plant Systems (e.g., Rice Plants)

(S,S)-Fenoxanil exhibits systemic properties, meaning it can be absorbed by the plant and moved from the site of application to other tissues. nih.gov This mobility is essential for protecting the entire plant, including new growth that emerges after application.

Once absorbed, systemic fungicides like fenoxanil (B53544) are transported throughout the plant's vascular system. cabidigitallibrary.org Research has shown that fenoxanil can be taken up by the roots of rice plants and subsequently translocated to the stems and leaves. nih.govmdpi.com

A study investigating the distribution of fenoxanil in rice plants grown in a hydroponic system found that the concentration of the fungicide increased in the roots, leaves, and soil over a 10-day period following treatment. mdpi.com Conversely, the concentration in the water decreased, indicating uptake by the plants. mdpi.com Specifically, the concentration in the roots rose from 0.04 mg/kg to 0.11 mg/kg. mdpi.com The distribution pattern was not significantly affected by the initial dosage of fenoxanil. nih.gov

Table 1: Concentration of Fenoxanil in Rice Plant Tissues and Environmental Substrates Over Time

Time Post-Treatment Concentration in Roots (mg/kg) Concentration in Stems (mg/kg) Concentration in Leaves (mg/kg)
2 hours 0.04 Data not available Data not available
10 days 0.11 Data available but not specified Data available but not specified

This table is based on data from a study using fenoxanil-loaded mesoporous silica (B1680970) nanoparticles in a hydroponic system. The concentrations in stems and leaves also increased gradually over the 10-day period. mdpi.com

Influence of Application Methods on Plant Absorption and Distribution

The method of application significantly influences the absorption and subsequent distribution of fenoxanil within a plant. Systemic pesticides can be applied to the soil, foliage, or as a seed treatment. mdpi.comrevistacultivar.com When applied to the soil, the fungicide is absorbed by the roots and transported upwards through the xylem. cabidigitallibrary.org Foliar applications, on the other hand, rely on absorption through the leaf cuticle. mdpi.com The formulation of the pesticide also plays a role in its absorption by the plant. cabidigitallibrary.org

For instance, studies have shown that some systemic pesticides, when applied to a hydroponic solution, can be detected in the stems and leaves but not in the roots after a spray application. mdpi.com This highlights the importance of choosing an appropriate application method to ensure the fungicide reaches the target tissues.

Innovative Delivery Systems for Enhanced Phytoremediation and Targeted Action

To improve the efficiency and targeting of pesticides like this compound, researchers are exploring innovative delivery systems. These systems aim to enhance uptake, control the release of the active ingredient, and minimize environmental losses.

Mesoporous Silica Nanoparticle (MSN) Applications as Carriers

Mesoporous silica nanoparticles (MSNs) have emerged as promising carriers for delivering pesticides to plants. mdpi.comresearchgate.net These nanoparticles possess several advantageous properties, including a large surface area, adjustable pore size, and high loading capacity, which allow for the efficient encapsulation of active ingredients. mdpi.comfrontiersin.org

Studies have demonstrated that MSNs can effectively deliver fenoxanil to rice plants. mdpi.com In one such study, MSNs with an average diameter of 258.1 nm were loaded with fenoxanil and applied to rice plants in a hydroponic system. mdpi.comresearchgate.net The results indicated that the rice plants could absorb the fenoxanil-loaded MSNs through their roots, leading to the translocation of the fungicide to the stems and leaves. mdpi.comresearchgate.net The use of MSNs as carriers enhances the uptake and distribution of fenoxanil within the plant tissues.

To visualize this process, MSNs were labeled with fluorescein (B123965) isothiocyanate (FITC). mdpi.com This allowed researchers to observe under a laser scanning microscope that the FITC-labeled MSNs were rapidly absorbed by the roots from the water, transported to the stems, and then transferred to the leaves, demonstrating the carrier capability of MSNs within the plant. mdpi.com

Controlled Release Formulations and Their Dynamics in Plant Systems

Controlled-release formulations are designed to release the active pesticide ingredient gradually over an extended period. google.comjchemrev.com This approach offers several benefits, including prolonged effectiveness, reduced application frequency, and minimized environmental contamination. jchemrev.comnih.gov

One method for creating controlled-release formulations involves embedding the pesticide into a biodegradable polymer matrix. nih.gov For instance, fenoxanil has been loaded into poly(3-hydroxybutyrate) (P(3HB)) microcapsules. nih.gov These formulations have shown high parameters of controlled release and reduced environmental toxicity. nih.gov The slow-release formulations can have a half-life of at least 50–60 days, ensuring a sustained delivery of the active ingredient to the plants. nih.gov

The release of fenoxanil from MSNs has also been studied. mdpi.com The release rates were found to fit a first-order equation, indicating that MSNs can control the release of the fungicide. mdpi.com This sustained release prolongs the effective time of the pesticide, which is crucial for disease prevention. mdpi.com

Environmental Behavior and Fate in Agricultural Ecosystems Non Human

Dissipation and Degradation Pathways in Soil Environments

In terrestrial environments, the dissipation of (S,S)-fenoxanil is primarily governed by microbial degradation, with its persistence being highly dependent on the specific soil conditions.

Aerobic and Anaerobic Soil Transformation Rates

The transformation of this compound in soil is significantly influenced by the presence or absence of oxygen. Laboratory studies conducted under aerobic conditions have determined the half-life (DT50) of fenoxanil (B53544) to be 117 days in clay loam soil and 84 days in sandy clay loam soil. 9ele.com These rates indicate that fenoxanil undergoes transformation in the presence of oxygen, mediated by soil microorganisms.

Table 1: Laboratory Aerobic Soil Degradation Half-Life (DT50) of Fenoxanil

Soil Type DT50 (days) Source
Clay Loam 117 9ele.com
Sandy Clay Loam 84 9ele.com

Factors Influencing Soil Persistence (e.g., Soil Organic Carbon Content, pH, Moisture, Temperature)

Several soil properties and environmental conditions can influence the persistence of this compound by affecting microbial activity and the compound's bioavailability.

Soil Organic Carbon Content: The tendency of a pesticide to bind to soil particles, particularly organic carbon, is measured by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Fenoxanil has reported Koc values ranging from 454 to 697, suggesting it has a moderate tendency to adsorb to soil organic matter. 9ele.com This adsorption can reduce its availability for microbial degradation and leaching, potentially increasing its persistence in the soil.

pH: Soil pH affects the activity of microbial communities that are responsible for breaking down pesticides. wur.nlmsuextension.org While specific studies detailing the effect of pH on fenoxanil degradation were not found, pH is a known factor in the persistence of many soil-applied chemicals. msuextension.org

Moisture and Temperature: Soil moisture and temperature are critical drivers of microbial activity and, consequently, pesticide degradation rates. copernicus.org Optimal moisture and warmer temperatures generally accelerate the microbial breakdown of organic compounds. Conversely, dry or cold conditions can slow degradation, leading to longer persistence in the soil.

Field Dissipation Studies and Predictive Modeling Approaches

Field dissipation studies provide a more comprehensive understanding of a pesticide's behavior under real-world agricultural conditions, integrating the effects of degradation, leaching, runoff, and plant uptake. For fenoxanil, these studies often show faster dissipation than laboratory experiments due to the combination of these factors.

Field trials have reported a wide range of dissipation half-lives for fenoxanil in soil, from as short as less than one day to as long as 24.32 days. 9ele.comzjnyxb.cnherts.ac.uk One study noted a typical field DT50 range of 1 to 4 days. herts.ac.uk Another investigation in paddy fields found soil half-lives ranging from 3.60 to 24.32 days. zjnyxb.cn This variability highlights the influence of different environmental conditions across experimental sites.

The decline of fenoxanil in field settings is often described using first-order kinetics equations. zjnyxb.cn This modeling approach assumes the rate of dissipation is proportional to the concentration of the chemical remaining. While specific, complex predictive models for fenoxanil were not detailed in the search results, the use of first-order kinetics is a standard approach in assessing the environmental dissipation of pesticides. zjnyxb.cn

Table 2: Field Dissipation Half-Life (DT50) of Fenoxanil in Soil

Reported Half-Life (days) Study Context Source(s)
<1 - 4 General Field Studies 9ele.comherts.ac.uk
3.60 - 24.32 Paddy Field Soil zjnyxb.cn

Aquatic Environmental Dynamics

In aquatic systems, particularly those associated with rice cultivation, the fate of this compound is determined by its stability in water and its susceptibility to light-induced degradation.

Water Photolysis and Hydrolysis Pathways

Photolysis, or the breakdown of molecules by light, can be a significant degradation pathway for pesticides in water. For fenoxanil, the aqueous photolysis half-life in natural water is reported to be 41 days. 9ele.comherts.ac.uk This indicates that sunlight contributes to its degradation in aquatic environments, but at a moderate rate.

Hydrolysis is the chemical decomposition of a compound due to reaction with water. Fenoxanil is reported to be hydrolytically stable at pH values ranging from 5 to 9 and at temperatures below 50°C. 9ele.comherts.ac.uk This stability suggests that hydrolysis is not a significant dissipation pathway for fenoxanil under typical environmental conditions.

Table 3: Aquatic Degradation of Fenoxanil

Degradation Pathway Half-Life (DT50) / Stability Source(s)
Aqueous Photolysis 41 days (in natural water) 9ele.comherts.ac.uk
Hydrolysis (pH 5-9) Stable 9ele.comherts.ac.uk

Dissipation and Persistence in Paddy Field Water Systems

Paddy fields represent a unique agricultural ecosystem where both soil and aquatic environments are intertwined. Studies on the dissipation of fenoxanil in paddy water show that it dissipates more rapidly in the water phase compared to the soil.

Reported half-lives for fenoxanil in paddy water vary across different studies, reflecting differences in field conditions such as water management, temperature, and sunlight exposure. One study found half-lives ranging from 1.8 to 3.0 days. researchgate.netresearchgate.net Another investigation reported a broader range of 2.29 to 26.66 days. zjnyxb.cn A third study documented half-lives of 0.8 to 3.2 days. The rapid dissipation from the water column is a key feature of its environmental fate in these systems.

Table 4: Dissipation Half-Life (DT50) of Fenoxanil in Paddy Field Water

Reported Half-Life (days) Source(s)
1.8 - 3.0 researchgate.netresearchgate.net
2.29 - 26.66 zjnyxb.cn

Microbial Degradation Processes

The breakdown of this compound in agricultural environments is influenced by microbial activity. While the compound is known to degrade in soil and water, specific details regarding the metabolic pathways and the microorganisms involved are not extensively documented in publicly available scientific literature.

The process of microbial degradation of pesticides typically involves the transformation of the parent compound into various intermediate substances known as metabolites. researchgate.net This transformation is a critical aspect of understanding the environmental fate of a pesticide, as metabolites can have different toxicity and persistence compared to the original molecule. inflibnet.ac.in

However, based on available data, specific microbial metabolites for this compound have not been identified in environmental samples. A comprehensive database from the University of Hertfordshire explicitly states that there are no known metabolites for fenoxanil. google.com This suggests a gap in the current scientific literature regarding the specific breakdown products formed through microbial action on this compound in soil or water ecosystems.

For many other pesticides, the identification of metabolites is a key component of environmental risk assessment. nih.gov These studies often involve laboratory experiments using soil or water samples incubated with the pesticide, followed by advanced analytical techniques to isolate and identify the resulting chemical structures. nih.gov The lack of such published data for this compound prevents a detailed description of its degradation pathway.

Interactive Table: Status of this compound Microbial Metabolite Identification

Data PointStatusSource
Identified Microbial MetabolitesNone reported google.com
Degradation PathwayUndocumented-

Microbial degradation is a fundamental process that determines the persistence of many pesticides in the environment. researchgate.net This process is carried out by a diverse range of soil and water microorganisms, including bacteria and fungi, which can use the pesticide as a source of carbon, nitrogen, or other nutrients. nih.govmdpi.com The rate and extent of degradation can be influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community. researchgate.net

While it is established that microorganisms contribute to the degradation of this compound, specific microbial communities, such as particular genera or species of bacteria and fungi, responsible for its breakdown have not been detailed in the available research. researchgate.net Studies on other pesticides have successfully isolated and identified specific strains, such as those from the genera Pseudomonas, Bacillus, Aspergillus, and Phanerochaete, that are capable of degrading various complex chemical structures. inflibnet.ac.innih.govnih.gov This level of specific identification has not been publicly documented for this compound. The rapid degradation observed in some field studies, with half-lives in soil ranging from a few days to several weeks, strongly suggests an active role for microbial populations, but their specific identities remain uncharacterized. zjnyxb.cn

Interactive Table: Research Status on Microbial Communities Degrading this compound

Research AreaFindingSource
Degrading MicroorganismsGeneral microbial activity implied researchgate.net
Specific Bacterial GeneraNot Identified-
Specific Fungal GeneraNot Identified-

Analytical Methodologies for Environmental Monitoring and Residue Determination

Advanced Chromatographic Techniques for Fenoxanil (B53544) Quantification

Chromatography, a powerful separation science, is the cornerstone for fenoxanil residue analysis. Techniques such as liquid chromatography and gas chromatography, when coupled with highly sensitive mass spectrometry detectors, provide robust and reliable quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for identifying and quantifying trace amounts of pesticides like fenoxanil in complex samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. researchgate.netmdpi.com In a typical LC-MS/MS workflow, the sample extract is first injected into an HPLC or UPLC system, where fenoxanil is separated from other matrix components on a specialized column, such as a reverse-phase C18 column. nih.govsielc.com

The separated analyte then enters the mass spectrometer, where it undergoes ionization, typically through electrospray ionization (ESI). The precursor ion corresponding to fenoxanil is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. mdpi.com This multiple reaction monitoring (MRM) mode ensures high specificity and reduces matrix interference, allowing for accurate quantification even at very low concentrations. nih.gov LC-MS/MS methods are favored for their ability to analyze a wide range of compounds, including those that are thermally labile or non-volatile, with minimal sample derivatization. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another principal technique for the analysis of fenoxanil residues, particularly in agricultural products. researchgate.netthermofisher.com This method is well-suited for volatile and thermally stable compounds. nih.gov The process begins with the extraction of fenoxanil from the sample matrix using solvents like acetone, followed by a partition step with n-hexane/dichloromethane (B109758). researchgate.net

The cleaned-up extract is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column, often a DB-5 column. researchgate.nethpst.cz After separation, the fenoxanil molecules enter the mass spectrometer. As a confirmatory and quantitative method, GC-MS can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific mass-to-charge ratio (m/z) fragments of fenoxanil. For fenoxanil, characteristic ions at m/z 125.0, 188.9, and 293.0 have been used for confirmation. researchgate.netscispace.com

Method Validation for Recovery Rates and Limits of Quantification (LOQ)

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. nih.govtbzmed.ac.ir Key validation parameters for fenoxanil residue analysis include recovery rates and the limit of quantification (LOQ). loesungsfabrik.dejuniperpublishers.com

Recovery Rates: Recovery studies are performed to assess the efficiency of the extraction and clean-up steps. This is done by spiking blank samples with a known concentration of fenoxanil and measuring the amount recovered by the analytical method. For a GC-NPD method developed for fenoxanil in various agricultural products, mean recoveries were reported to be in the range of 82.2% to 109.1%, with coefficients of variation less than 7.2%. researchgate.net These values indicate a high accuracy and precision of the extraction process.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. juniperpublishers.com It is a crucial parameter for monitoring methods that need to enforce maximum residue limits (MRLs). europa.eu For the aforementioned GC-NPD method, the LOQ for fenoxanil was established at 0.04 mg/kg across five different agricultural products (hulled rice, soybean, Kimchi cabbage, green pepper, and apple). researchgate.net

Table 1: Validation Parameters for a Fenoxanil Analytical Method in Agricultural Products

ParameterValueApplicable MatricesAnalytical Technique
Mean Recovery82.2% - 109.1%Hulled Rice, Soybean, Kimchi Cabbage, Green Pepper, AppleGC-NPD
Limit of Quantification (LOQ)0.04 mg/kg

Electrochemical and Spectroscopic Detection Approaches

While chromatography is the dominant approach, electrochemical and spectroscopic methods offer alternative or complementary strategies for fenoxanil detection, often prized for their potential for portability, speed, and low cost.

Square Wave Adsorptive Stripping Voltammetry (SWAdSV) for Trace Level Determination

A highly sensitive voltammetric method, square wave adsorptive stripping voltammetry (SWAdSV), has been developed for the ultra-trace determination of fenoxanil. researchgate.netdaneshyari.com This technique involves a pre-concentration step where fenoxanil is adsorbed onto the surface of a working electrode, in this case, a renewable silver amalgam film electrode (Hg(Ag)FE). daneshyari.com Following the accumulation phase, a square-wave potential is applied, and the resulting current from the electrochemical reduction of the adsorbed fenoxanil is measured. researchgate.net

This method offers exceptional sensitivity, with a determined concentration range of 1×10⁻¹⁰ to 9×10⁻¹⁰ mol L⁻¹ for SWAdSV. researchgate.netdaneshyari.com The SWAdSV method has been successfully applied to determine fenoxanil in spiked river water and rice samples, demonstrating its viability for real-world environmental monitoring. daneshyari.com The key advantage of SWAdSV is its ability to achieve very low detection limits due to the effective pre-concentration step on the electrode surface. rsc.org

Table 2: Performance of Voltammetric Methods for Fenoxanil Determination

MethodConcentration Range (mol L⁻¹)Key Advantage
Square Wave Voltammetry (SWV)5×10⁻⁷ - 4×10⁻⁶Simplicity and speed
Square Wave Adsorptive Stripping Voltammetry (SWAdSV)1×10⁻¹⁰ - 9×10⁻¹⁰Ultra-trace level sensitivity

Optimization of Electrochemical Parameters for Fenoxanil Detection

The performance of any electrochemical method is highly dependent on the optimization of various experimental parameters. eudl.euresearchgate.net For the SWAdSV determination of fenoxanil, a systematic study is conducted to find the optimal conditions that yield the highest sensitivity and a well-defined analytical signal. daneshyari.com

Key parameters that are optimized include: researchgate.netdaneshyari.com

Supporting Electrolyte and pH: The composition and pH of the solution affect the stability and electrochemical behavior of the analyte. For fenoxanil, a Britton-Robinson (B-R) buffer at pH 6.8 was found to be optimal. daneshyari.com

Accumulation Potential and Time: These parameters control the efficiency of the pre-concentration step. A more negative potential and longer time generally lead to greater accumulation and a stronger signal, up to a saturation point.

Voltammetric Parameters: These include the frequency, amplitude, and step potential of the square wave waveform. These are adjusted to maximize the peak current while minimizing the background current.

By carefully optimizing these conditions, the analytical method can be fine-tuned to achieve the best possible sensitivity, selectivity, and reproducibility for the determination of fenoxanil. daneshyari.com

Matrix Effects and Analytical Challenges in Complex Samples

The accurate quantification of (S,S)-fenoxanil in environmental and biological samples is frequently complicated by the presence of the sample matrix itself. A matrix effect is the alteration of an analytical instrument's response for an analyte due to the presence of other components in the sample. bataviabiosciences.com These effects, which can manifest as either signal suppression or enhancement, are a primary source of imprecision and inaccuracy in quantitative analysis, particularly when using sensitive techniques like gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). analchemres.orgeijppr.com

Matrix effects arise from co-extracted, non-analyte compounds that interfere with the analyte's ionization process or chromatographic behavior. nih.gov In environmental monitoring, matrices such as soil, plant tissues, and water are inherently complex and contain a multitude of organic and inorganic substances. For instance, lipids, pigments (like chlorophyll), carbohydrates, and humic acids are common interferences in plant and soil samples. medipharmsai.com These components can mask the analyte signal, leading to an underestimation of the fenoxanil concentration, or in some cases, enhance the signal, causing overestimation. bataviabiosciences.com The severity of the matrix effect is dependent on the analyte's physicochemical properties, the complexity of the matrix, and the specific analytical method employed. mdpi.com Consequently, addressing these effects is a critical step in the development and validation of robust analytical methods for this compound.

Strategies for Mitigating Matrix Interference (e.g., Matrix-Matched Calibration)

To ensure data accuracy in residue analysis, several strategies have been developed to compensate for or eliminate matrix effects. The choice of strategy depends on the nature of the matrix, the analyte, and the analytical platform.

One of the most common and effective approaches is the use of matrix-matched calibration . mdpi.com This technique involves preparing calibration standards in a blank matrix extract that is known to be free of the analyte. By doing so, the standards and the samples experience similar matrix-induced signal alterations, allowing for effective compensation of the effect. mdpi.comthermofisher.cn This approach is widely recommended for pesticide residue analysis in complex matrices like food and environmental samples. analchemres.org

Another strategy involves the use of analyte protectants (APs) in gas chromatography. Co-injected APs are compounds that interact with active sites in the GC inlet and column, where analytes can otherwise be lost due to thermal degradation or adsorption. nih.gov By masking these active sites, APs improve the transfer of the target analyte to the detector, reducing signal loss and mitigating matrix-induced enhancement effects. mdpi.comnih.gov

Further strategies include:

Isotope Dilution: Using a stable, isotopically labeled internal standard that behaves chemically and physically almost identically to the analyte. This is a powerful but often costly approach.

Standard Addition: Involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within the sample matrix. This method is highly accurate but can be time-consuming for routine analysis.

Instrumental Modifications: Adjusting injection techniques in GC or modifying ionization sources in MS can sometimes reduce the impact of co-eluting matrix components. eijppr.com

Table 1: Strategies for Mitigating Matrix Interference in this compound Analysis

Mitigation Strategy Principle of Operation Applicability & Considerations
Matrix-Matched Calibration Prepares calibration standards in a blank matrix extract to mimic the matrix effects observed in the unknown samples. mdpi.com Widely used and effective for many matrices; requires a representative blank matrix free of the analyte. analchemres.orgthermofisher.cn
Analyte Protectants (APs) In GC analysis, APs mask active sites in the inlet and column, preventing analyte degradation and improving signal response. nih.gov Specific to GC-based methods; can significantly reduce matrix-induced signal enhancement.
Isotope Dilution Mass Spectrometry (IDMS) An isotopically labeled form of fenoxanil is added to the sample as an internal standard to correct for both matrix effects and recovery losses. Considered a "gold standard" method for accuracy; availability and cost of labeled standards can be prohibitive.
Standard Addition Known quantities of a fenoxanil standard are added directly to sample aliquots to create a sample-specific calibration curve. Highly accurate for individual, complex samples; laborious and not practical for high-throughput screening.
Improved Sample Clean-up Employs more rigorous extraction and purification steps to physically remove interfering matrix components before analysis. eijppr.com Can be very effective but may increase analysis time and cost, and risk analyte loss.

Sample Preparation and Clean-Up Procedures for Diverse Matrices (e.g., Plant Tissues, Soil, Water, Insect Matrices)

Effective sample preparation is crucial for minimizing matrix interference and accurately determining this compound residues. The primary goals are to efficiently extract the analyte from the sample matrix and then remove interfering co-extractives before instrumental analysis. medipharmsai.com The specific procedures vary significantly depending on the matrix type.

Plant Tissues: For agricultural products such as fruits, vegetables, and rice, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method and its variations are widely adopted for multi-residue pesticide analysis. thermofisher.cnnih.gov A typical QuEChERS procedure involves extraction with acetonitrile followed by a salting-out step. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. nih.gov A study focused on fenoxanil in agricultural products utilized an extraction with acetone, followed by a liquid-liquid partition with an n-hexane/dichloromethane mixture and subsequent column clean-up using Florisil. semanticscholar.orgresearchgate.net

Soil and Water: The analysis of fenoxanil in soil and water is essential for monitoring its environmental fate.

Soil and Sediment: Extraction is often performed using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with organic solvents. epa.gov The complex nature of soil, containing humic and fulvic acids, requires extensive clean-up. Techniques like gel permeation chromatography (GPC) and solid-phase extraction (SPE) with cartridges containing silica (B1680970), Florisil, or alumina are used to purify the extracts. epa.gov

Water: For water samples (groundwater, surface water), which have a less complex matrix, solid-phase extraction (SPE) is the most common technique. epa.gov Water is passed through a cartridge containing a sorbent (e.g., C18) that retains fenoxanil, which is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes salts and polar interferences. Liquid-liquid extraction (LLE) is another established method. epa.gov

Insect Matrices: While less common for routine monitoring, analyzing fenoxanil in insect matrices may be relevant for specific ecological or efficacy studies. This matrix is challenging due to high lipid and protein content. Sample preparation would likely involve homogenization of the insect tissue, followed by solvent extraction. A rigorous clean-up procedure, potentially combining d-SPE with lipid-removing sorbents and GPC, would be necessary to obtain an extract clean enough for instrumental analysis.

Table 2: Summary of Sample Preparation and Clean-up Procedures for this compound

Matrix Extraction Technique(s) Clean-up Technique(s) Key Interferents
Plant Tissues QuEChERS (Acetonitrile extraction); Solvent extraction (Acetone). nih.govsemanticscholar.org Dispersive SPE (d-SPE) with PSA, C18, GCB; Column chromatography (Florisil). nih.govsemanticscholar.org Pigments (chlorophyll), sugars, fatty acids, organic acids.
Soil/Sediment Soxhlet extraction; Pressurized Liquid Extraction (PLE). epa.gov Gel Permeation Chromatography (GPC); Solid-Phase Extraction (SPE) with Florisil or silica. epa.gov Humic acids, fulvic acids, lipids.
Water Solid-Phase Extraction (SPE) with C18 cartridges; Liquid-Liquid Extraction (LLE). epa.gov Often minimal clean-up required after SPE. Salts, dissolved organic matter.
Insect Matrices Homogenization followed by solvent extraction. Dispersive SPE (d-SPE); Gel Permeation Chromatography (GPC). Lipids, proteins, pigments.

Ecological Impact Assessments on Non Target Biota Non Human

Effects on Terrestrial Non-Target Organisms

Invertebrate Responses (e.g., Beneficial Insects, Soil Microfauna)

The impact of fenoxanil (B53544) on terrestrial invertebrates, including crucial ecosystem service providers like pollinators and soil organisms, is not well-documented in publicly available literature.

While general concerns have been raised about the potential risk of fenoxanil to bees and other beneficial insects, specific quantitative toxicity data remains limited. ontosight.ai A review noted the detection of fenoxanil in water sources near agricultural areas, but did not provide toxicity values for pollinators. researchgate.net Data from comprehensive ecotoxicological databases for key beneficial insects such as bees, ladybirds, lacewings, parasitic wasps, predatory mites, and ground beetles are not currently available. herts.ac.uk

For soil-dwelling invertebrates, some data exists for earthworms. A 14-day acute toxicity study indicated a Lethal Concentration (LC₅₀) for Eisenia fetida greater than 1,000 mg/kg of dry soil, suggesting low acute toxicity to this species. ppqs.gov.in

OrganismSpeciesEndpointValue (mg/kg soil)Source
EarthwormEisenia fetida14-day LC₅₀>1,000 ppqs.gov.in
Bees-LD₅₀Data not available herts.ac.uk
Beneficial Insects (Ladybirds, Lacewings, etc.)--Data not available herts.ac.uk

Non-Target Plant Interactions and Phytotoxicity Studies

The most relevant available data pertains to an aquatic plant, the duckweed Lemna gibba. In a 7-day study, the concentration required to cause a 50% reduction in the growth rate (ErC50) was determined to be 13 µg/L, indicating high toxicity to this aquatic macrophyte. ppqs.gov.in There is no specific data available for non-target terrestrial plant species.

Organism TypeSpeciesEndpointValueSource
Aquatic PlantLemna gibba7-day ErC₅₀ (growth rate)13 µg/L ppqs.gov.in
Terrestrial Plants--Data not available

Aquatic Non-Target Organism Responses

Impact on Aquatic Invertebrates and Microorganisms

Fenoxanil demonstrates moderate acute toxicity to the aquatic invertebrate Daphnia magna. herts.ac.uk However, there is some variance in the reported values. One source indicates a 48-hour median Effective Concentration (EC₅₀) of 6.0 mg/L, while another reports a value greater than 80 mg/L. herts.ac.ukppqs.gov.in Chronic toxicity data, such as the No-Observed-Effect Concentration (NOEC) for reproduction, is not available in the reviewed sources. herts.ac.ukwppdb.com Similarly, data for sediment-dwelling organisms are lacking.

For aquatic microorganisms, data is available for the green alga Pseudokirchneriella subcapitata. A 72-hour study determined the EC₅₀ for growth inhibition to be 7.0 mg/L, indicating moderate toxicity. herts.ac.uk

OrganismSpeciesEndpointValue (mg/L)Source
Aquatic Invertebrate (Water Flea)Daphnia magna48-hour EC₅₀6.0 herts.ac.uk
Aquatic Invertebrate (Water Flea)Daphnia magna48-hour EC₅₀>80 ppqs.gov.in
Aquatic Microorganism (Green Alga)Pseudokirchneriella subcapitata72-hour EC₅₀ (growth)7.0 herts.ac.uk
Aquatic Invertebrate (Water Flea)Daphnia magna21-day Chronic NOECData not available herts.ac.ukwppdb.com

Effects on Fish and Amphibian Species in Aquatic Environments

The acute toxicity of fenoxanil to fish has been evaluated in the Japanese rice fish, Oryzias latipes. The 96-hour LC₅₀ for this species was found to be 5.90 mg/L, which is classified as moderately toxic. herts.ac.uk No information on the chronic effects on fish, such as from early-life stage toxicity tests, was available in the reviewed literature. herts.ac.uk

There is a complete lack of data regarding the effects of fenoxanil on amphibian species in the searched scientific and regulatory databases. Standard amphibian toxicity tests, such as the Frog Embryo Teratogenesis Assay-Xenopus (FETAX), have not been reported for this compound.

OrganismSpeciesEndpointValue (mg/L)Source
Temperate Freshwater FishOryzias latipes96-hour LC₅₀5.90 herts.ac.uk
Fish-Chronic NOECData not available herts.ac.uk
Amphibians-LC₅₀ / NOECData not available

Future Research Directions and Sustainable Applications

Development of Novel Fenoxanil (B53544) Derivatives with Enhanced Efficacy or Reduced Environmental Footprint

The development of novel derivatives of (S,S)-fenoxanil is a promising avenue for enhancing its fungicidal properties while concurrently reducing its environmental impact. Research in this area focuses on synthetic modifications to the core structure of fenoxanil to improve its efficacy, broaden its spectrum of activity, or enhance its degradation profile in the environment.

Another strategy to enhance efficacy and sustainability is the combination of fenoxanil with other active compounds. Research has shown that mixing fenoxanil with biocontrol agents like fungous proteoglycan can result in a synergistic effect, improving disease resistance against rice blast while allowing for reduced application rates. Similarly, combining fenoxanil with other fungicides with different modes of action can delay the development of resistance in fungal populations. kingelong.com.vn

Future research should focus on the rational design and synthesis of new fenoxanil derivatives. This could involve computational modeling to predict the biological activity of hypothetical structures before their synthesis, saving time and resources. The goal is to identify derivatives with improved performance against target pathogens and a more favorable environmental profile, characterized by lower persistence in soil and water and reduced toxicity to non-target organisms.

Elucidation of Comprehensive Structure-Activity Relationships (SAR) for this compound

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the targeted design of more effective and safer fungicides. mdpi.comnih.gov For this compound, a comprehensive SAR analysis would elucidate how specific structural features of the molecule contribute to its fungicidal activity. This knowledge is crucial for optimizing the compound's properties. rsc.org

Fenoxanil acts by inhibiting melanin (B1238610) biosynthesis in fungi, specifically targeting the enzyme scytalone (B1230633) dehydratase. researchgate.net An SAR study would investigate how modifications to different parts of the fenoxanil molecule—such as the 2,4-dichlorophenoxy ring, the propionamide (B166681) linker, and the cyano-dimethylpropyl group—affect its inhibitory action on this enzyme. For example, studies on related α-cyanoacetamide derivatives have shown that the stereochemistry and the nature of substituents on the phenyl ring significantly influence their fungicidal potency. researchgate.net

While extensive SAR studies specifically for this compound are not widely published, research on analogous compounds provides valuable insights. For instance, in the development of other fungicides, it has been observed that the introduction of specific halogen atoms or other functional groups on the aromatic ring can dramatically alter the compound's efficacy. mdpi.com

Future research should systematically synthesize a library of this compound analogues and evaluate their biological activity against key fungal pathogens. The resulting data would allow for the development of a detailed SAR model. This model would be an invaluable tool for predicting the activity of new, unsynthesized derivatives, thereby guiding the development of next-generation fungicides with improved characteristics.

Advanced Formulation Technologies for Targeted Delivery and Environmental Safety

Innovations in formulation technology are critical for maximizing the effectiveness of this compound while minimizing its environmental impact. Advanced formulations aim for targeted delivery to the site of action and controlled release of the active ingredient, which can lead to reduced application rates and lower environmental residues. fao.orggoogle.comcabidigitallibrary.orgcabidigitallibrary.org

A significant area of research is the use of nanotechnology, particularly mesoporous silica (B1680970) nanoparticles (MSNs), as carriers for fenoxanil. nih.gov These nanoparticles can be loaded with the fungicide and applied to crops, offering several advantages over conventional formulations. nih.gov

One of the key benefits of MSN-based formulations is the controlled release of the active ingredient. nih.gov Studies have shown that fenoxanil loaded into MSNs is released slowly over an extended period. nih.gov For example, after 100 hours, the cumulative release of fenoxanil from MSNs was approximately 60%, whereas the conventional formulation had released nearly 100% of the active ingredient within the same timeframe. nih.gov This sustained release can prolong the protective effect of the fungicide. nih.gov

Table 1: Cumulative Release of Fenoxanil from Different Formulations


Time (hours)Cumulative Release from Conventional Formulation (%)Cumulative Release from Fenoxanil-Loaded MSNs (%)
10> 30< 20
30> 50~30
50~75~40
100~100~60
```*Data sourced from studies on fenoxanil release from mesoporous silica nanoparticles.*[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4ShOjNcTaVi87Tc-BwypLyxG_4BC6HjSRduEx6YYffGDm0G4EYJ0vjgBoAKu8CIs56SUJTN2KBmSQVc9VQjJJS2ZJFJ2nBZUAxCcPyYdUkCpbtF-gXueoEVFslLgDLaTQQghdJ_sEFETjQw%3D%3D)]

Furthermore, nano-formulations can improve the uptake and translocation of fenoxanil within the plant. nih.govResearch on rice plants has demonstrated that when applied in an MSN formulation, fenoxanil is effectively absorbed by the roots and distributed throughout the plant, while its concentration in the surrounding water decreases over time. This indicates efficient delivery to the target organism and reduced potential for aquatic contamination. Table 2: Distribution of Fenoxanil in Rice Plants and Water Over Time with MSN Formulation

Generated html

Data reflects the trend of increased uptake in roots and decreased concentration in the surrounding water.

Future research in this area should continue to explore novel nano-carriers and microencapsulation techniques. The development of "smart" formulations that release the active ingredient in response to specific environmental triggers, such as the presence of a pathogen, could further enhance the precision and sustainability of fenoxanil applications.

Role of this compound in Sustainable Crop Protection Strategies

The integration of this compound into sustainable crop protection strategies, such as Integrated Pest Management (IPM), is crucial for long-term agricultural viability. chem.gardenIPM is a holistic approach that combines various pest control methods to minimize economic, health, and environmental risks. chem.garden Within an IPM framework, this compound serves as a valuable chemical control tool to be used judiciously alongside other practices. chem.gardenThese practices include:

Monitoring and Scouting: Regular monitoring of crops for disease symptoms allows for timely intervention and helps to determine if and when a fungicide application is necessary. chem.garden* Cultural Practices: The use of resistant crop varieties, crop rotation, and proper field sanitation can reduce the initial inoculum of pathogens and decrease the reliance on chemical controls. chem.garden* Biological Control: The encouragement of natural enemies of pests and the use of microbial-based biocontrol agents can supplement the action of fungicides.

A key aspect of using this compound sustainably is resistance management. chem.gardenThe repeated use of any single-site fungicide can lead to the selection of resistant pathogen populations. To mitigate this, this compound should be used in rotation or in combination with fungicides that have different modes of action. chem.gardenresearchgate.netThis reduces the selection pressure on the pathogen population for resistance to any single chemical.

The use of advanced formulations, as discussed previously, also plays a significant role in the sustainability of this compound use. By ensuring targeted delivery and controlled release, these formulations can reduce the total amount of fungicide applied to the environment, thereby minimizing potential non-target effects and promoting a more sustainable agricultural system. fao.orggoogle.comcabidigitallibrary.org Future research should focus on optimizing IPM strategies that incorporate this compound for specific crop-pathogen systems. This includes determining economic thresholds for its application, evaluating its compatibility with various biological control agents, and developing long-term resistance management plans.

Table of Compounds

Compound Name
This compound
1,2,3,4-tetrahydroquinoline
2,4-dichlorophenoxy
Acibenzolar-S-methyl
Blasticidin S
Carpropamid
Copper calcium sulphate
Cyano-dimethylpropyl
Diclocymet
Edifenphos
Ferimzone
Flutriafol
Fungous proteoglycan
Isoprothiolane
Kasugamycin
Magnaporthe oryzae
Nicosulfuron
Phtalid
Probenazole
Pyrazosulfuron
Pyroquilon (B166615)
Thifluzamide
Tiadinil
Tricyclazole (B1682534)

Q & A

Q. What are the key synthetic pathways for producing enantiomerically pure (S,S)-fenoxanil, and how can reaction conditions be optimized to enhance yield?

this compound is synthesized via a multi-step process starting from (S)-ethyl lactate. Critical steps include bromination, substitution, saponification, and amidation. Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, bromination at low temperatures (0–5°C) minimizes side reactions, while amidation efficiency depends on stoichiometric ratios of 2-amino-2,3-dimethylbutyronitrile . Characterization via HPLC with chiral columns ensures enantiomeric purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties and purity?

Key methods include:

  • Brunauer-Emmett-Teller (BET) Analysis : Measures surface area and pore size distribution when loaded into nanoparticles (e.g., mesoporous silica nanoparticles, MSNs). A sharp decrease in BET surface area (e.g., from 1356.04 to 642.48 m²/g) confirms successful loading .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., 1673 cm⁻¹ and 1483 cm⁻¹ peaks for fenoxanil; 1072 cm⁻¹ for MSNs) .
  • Chiral Chromatography : Validates enantiomeric purity using columns with chiral stationary phases .

Q. How can researchers design experiments to evaluate this compound’s antifungal efficacy against Pyricularia oryzae under varying environmental conditions?

Use a factorial design to test variables such as temperature (20–35°C), humidity (60–90%), and spore concentration. Inoculate rice leaves with P. oryzae and apply fenoxanil at different growth stages. Quantify disease severity using the Standard Evaluation System for Rice (SESR) and compare with controls. Replicate trials ≥3 times to account for environmental variability .

Advanced Research Questions

Q. How can mesoporous silica nanoparticles (MSNs) improve the uptake and translocation efficiency of this compound in rice plants?

MSNs enhance bioavailability by encapsulating fenoxanil, protecting it from photodegradation and enzymatic hydrolysis. Key steps:

  • Loading Optimization : Use BET analysis to confirm pore blockage post-loading (surface area reduction ≥50% indicates success) .
  • Translocation Tracking : Apply fluorescein-tagged Fen@MSNs to rice roots and monitor distribution via confocal microscopy. Compare translocation rates with free fenoxanil using LC-MS quantification in stem and leaf tissues .

Q. What experimental approaches can resolve contradictions in reported efficacy data for this compound across different rice cultivars?

Contradictions may arise from genetic variations in host-pathogen interactions or differential expression of fungal detoxification enzymes. To address this:

  • Conduct genome-wide association studies (GWAS) on resistant vs. susceptible cultivars.
  • Measure fungal CYP51 (sterol biosynthesis) and ATP-binding cassette (ABC) transporter activity in vitro under fenoxanil exposure .
  • Perform meta-analyses of published efficacy data, stratifying by cultivar and environmental factors .

Q. How can researchers investigate the molecular basis of this compound’s resistance-delaying properties in Pyricularia oryzae?

  • Target-Site Mutagenesis : Use CRISPR-Cas9 to introduce point mutations in putative target genes (e.g., histidine kinase genes) and assess fenoxanil sensitivity via mycelial growth inhibition assays .
  • Metabolomic Profiling : Compare metabolite fluxes (e.g., ergosterol precursors) in resistant vs. wild-type strains using LC-MS/MS .
  • Field Monitoring : Track resistance allele frequencies in fungal populations pre- and post-fenoxanil application via qPCR .

Q. What methodologies are recommended for assessing the environmental fate of this compound in paddy ecosystems?

  • Adsorption-Desorption Studies : Measure fenoxanil’s soil adsorption coefficient (Kd) using batch equilibrium tests with paddy soil samples .
  • Microbial Degradation Assays : Incubate fenoxanil with soil microbiomes under anaerobic conditions; quantify degradation products via high-resolution mass spectrometry (HRMS) .
  • Ecotoxicology Screening : Test acute toxicity to non-target organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological Guidelines

  • Experimental Design : Follow a hypothesis-driven framework with clear variables, controls, and replication (≥3 biological replicates) .
  • Data Interpretation : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test for significance. Report confidence intervals and effect sizes .
  • Contradiction Analysis : Apply causal inference models (e.g., Bradford-Hill criteria) to distinguish confounding factors from true efficacy variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.